5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 318288-78-7) is a pyrazole derivative featuring a chloro substituent at position 5, a phenyl group at position 1, a trifluoromethyl group at position 3, and a carbaldehyde functional group at position 3. Its molecular formula is C₁₂H₇ClF₃N₂O, with a molecular weight of 293.65 g/mol. This compound is synthesized via the Vilsmeier-Haack reaction, a common method for introducing aldehyde groups into heterocyclic systems using DMF-POCl₃ under controlled conditions . The aldehyde group enables further derivatization, such as Schiff base formation, which is critical for biological applications .
Properties
IUPAC Name |
5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-8(6-18)9(11(13,14)15)16-17(10)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWVMJDFQNRXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole with formylating agents under controlled conditions . One common method includes the use of Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields . The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have highlighted the potential of pyrazole derivatives, including 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, as antimicrobial agents. The trifluoromethyl group enhances the pharmacodynamics and pharmacokinetics of these compounds, making them effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study : A study synthesized several pyrazole derivatives and evaluated their antimicrobial activities. Compounds containing the trifluoromethyl group exhibited minimum inhibitory concentration (MIC) values as low as 2 µg/mL against tested bacteria . This suggests that this compound could be a lead compound for developing new antibiotics.
Agrochemicals
Herbicidal Properties : The compound has been explored for its potential use in herbicides. Its ability to inhibit specific enzymatic pathways in plants makes it a candidate for developing selective herbicides that target weeds without harming crops.
Research Findings : In a series of experiments, derivatives of pyrazole were tested for their herbicidal efficacy. The results indicated that certain substitutions on the phenyl ring significantly improved the herbicidal activity . This positions this compound as a valuable scaffold for designing new herbicides.
Material Sciences
Photochromic Materials : The unique structural properties of this compound make it suitable for applications in photochromic materials. These materials change color upon exposure to light, making them useful in various applications such as smart windows and optical devices.
Experimental Data : Research has demonstrated that incorporating this compound into polymer matrices can enhance the photochromic behavior of the resulting materials. The compound's ability to undergo reversible transformations under light exposure is particularly promising .
Synthesis and Characterization
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group . The following table summarizes key synthesis parameters:
| Synthesis Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Vilsmeier-Haack Reaction | 95% | DMF with phosphorus oxychloride at 0°C |
| Reflux Time | 5 hours | Followed by extraction with ethyl acetate |
Mechanism of Action
The mechanism of action of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-4-carbaldehydes
Substituent Variations and Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Impact of Substituents on Reactivity and Bioactivity
(a) Trifluoromethyl (CF₃) vs. Methyl (Me) or Propyl (Pr)
- Electron-Withdrawing Effects: The CF₃ group at position 3 enhances electrophilicity at the aldehyde position, facilitating Schiff base formation. This is less pronounced in methyl- or propyl-substituted analogues .
- Antimicrobial Activity: CF₃-containing pyrazoles exhibit superior antibacterial efficacy compared to methyl or propyl derivatives. For example, trifluoromethyl groups increase membrane permeability in pathogens like Pseudomonas aeruginosa .
(b) Chloro (Cl) Substituents
- Positional Influence : A chloro group at position 5 (as in the target compound) contributes to electron deficiency, stabilizing the pyrazole ring. In contrast, chloro substitution on the phenyl ring (e.g., 77509-93-4) increases hydrophobicity but may reduce solubility .
(c) Aldehyde Reactivity
- The carbaldehyde group in the target compound reacts with amines (e.g., aminotriazolethiones) to form Schiff bases with yields exceeding 80%. Analogues with bulkier substituents (e.g., 1312886-47-7) show slower reaction kinetics due to steric hindrance .
Biological Activity
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 318288-78-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. The reaction is carried out using phosphoryl trichloride and N,N-dimethylformamide (DMF) under controlled conditions to yield the desired compound in high purity and yield (up to 95%) .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activities. They have been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) mutations, which are prevalent in various cancers . A study demonstrated that compounds with similar structures showed promising results against breast cancer cell lines, particularly when combined with doxorubicin, enhancing cytotoxic effects .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. For instance, related compounds have shown IC50 values indicating potent inhibition of these enzymes, suggesting that this compound may possess similar activity .
Antibacterial Activity
In addition to its antitumor and anti-inflammatory properties, this pyrazole derivative has demonstrated antibacterial activity. Studies on pyrazole derivatives indicate that they can disrupt bacterial cell membranes and inhibit growth effectively against various strains .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural characteristics. The presence of electron-withdrawing groups such as trifluoromethyl and chloro substituents enhances their potency against target enzymes and receptors. The SAR studies suggest that modifications in the phenyl ring or the introduction of additional functional groups can lead to improved bioactivity .
Case Study 1: Antitumor Efficacy
A series of studies evaluated the antitumor efficacy of pyrazole derivatives in vitro using breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds with halogen substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts. Specifically, the combination of these derivatives with doxorubicin resulted in a significant synergistic effect, enhancing overall therapeutic efficacy .
Case Study 2: Anti-inflammatory Activity
In a separate investigation focusing on anti-inflammatory properties, several pyrazole derivatives were tested for their ability to inhibit LPS-induced nitric oxide production in macrophages. Compounds resembling this compound showed significant reductions in inflammatory markers, highlighting their potential as anti-inflammatory agents .
Q & A
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .
- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
Advanced
For in vivo testing:
- Acute toxicity : LD₅₀ > 500 mg/kg in rats; monitor hepatic enzymes (ALT/AST) post-administration .
- Genotoxicity : Perform Ames test (TA98 strain) to rule out mutagenicity at 1–10 µg/plate .
How can researchers address low yields in derivative synthesis?
Advanced
Common issues and solutions:
- Aldehyde oxidation : Add antioxidants (e.g., BHT) during formylation to prevent carboxylic acid formation .
- Byproducts : Use HPLC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .
- Scale-up challenges : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to improve solubility and reduce side reactions .
What computational methods predict the compound’s reactivity?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon: Fukui index ≈0.25) .
- MD simulations : Analyze solvation effects in PBS buffer to estimate bioavailability .
How is the compound utilized in material science?
Q. Advanced
- Organic semiconductors : Incorporate into π-conjugated polymers (e.g., with thiophene units) for bandgap tuning (Eg ≈2.1 eV) .
- Coordination complexes : Chelate with Cu(II) to form catalysts for C–N coupling reactions (TOF up to 1,200 h⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
